
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oncology
In the field of oncology, indole derivatives like 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride have shown promise due to their potential antiproliferative properties . Studies have indicated that certain compounds in this category can induce apoptosis in cancer cells, arrest cell cycle progression, and inhibit key processes such as tubulin polymerization, which is crucial for cell division . This suggests that these compounds could be developed into chemotherapeutic agents targeting various cancers.
Neuroscience
Indole derivatives are known to interact with multiple receptors in the brain, which makes them of interest in neuroscience research . They have been studied for their potential effects on neurodegenerative diseases and as modulators of neurotransmitter systems, which could lead to new treatments for conditions like depression, anxiety, and schizophrenia.
Pharmacology
The pharmacological activity of indole derivatives is broad and includes antiviral, anti-inflammatory, anticancer, and anti-HIV activities . These compounds bind with high affinity to multiple receptors, which is beneficial for developing new therapeutic agents. Their diverse biological activities make them valuable for drug discovery and development.
Molecular Biology
In molecular biology, indole derivatives are used in the synthesis of complex molecules and as inhibitors in enzymatic reactions . They play a role in understanding the molecular mechanisms of diseases and in the development of new diagnostic tools.
Biochemistry
Indole derivatives have been utilized in biochemistry for their antimicrobial and antioxidant properties . They are also important in the study of metabolic pathways and enzyme functions, contributing to our understanding of cellular processes and the development of metabolic interventions.
Medicine
Medically, indole derivatives are explored for their therapeutic potential against a wide range of diseases. Their antiviral and antimicrobial activities are particularly relevant in the development of new medications for infectious diseases . Additionally, their role in modulating immune responses holds promise for autoimmune and inflammatory conditions.
Chemical Synthesis
Chemically, 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride serves as a building block for the synthesis of more complex molecules . It’s used in custom synthesis and as a reference standard in pharmaceutical testing, which is essential for ensuring the quality and efficacy of new drugs .
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Research in this area could lead to the development of new antitubercular drugs, addressing the growing concern of antibiotic resistance.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 1-(1-methyl-1h-indol-3-yl)butan-2-amine hydrochloride, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of these targets . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRFDILKPIYWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CN(C2=CC=CC=C21)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



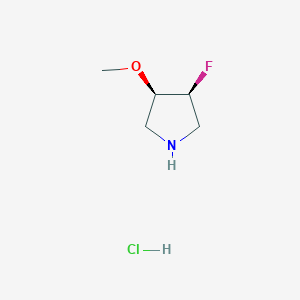
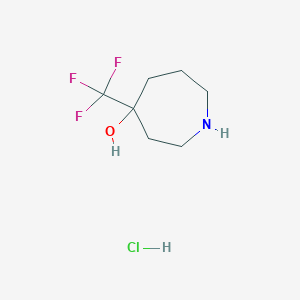
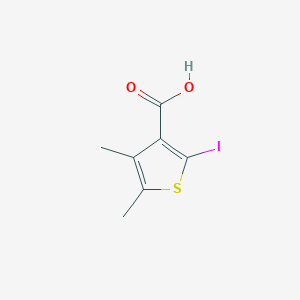
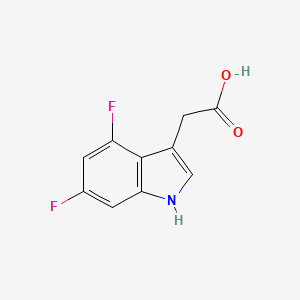
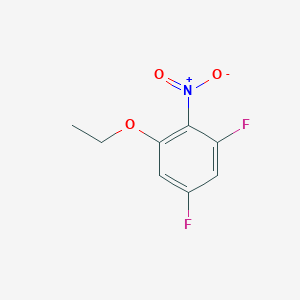



![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)
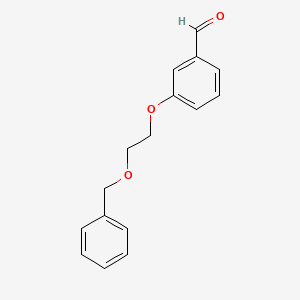
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)